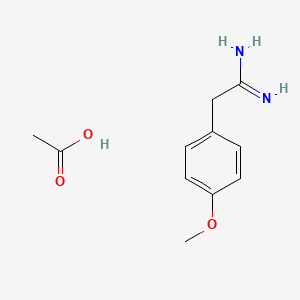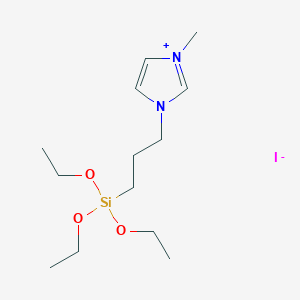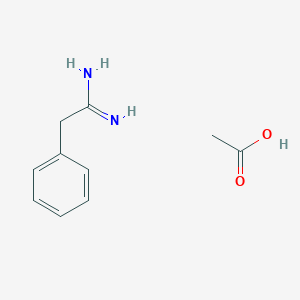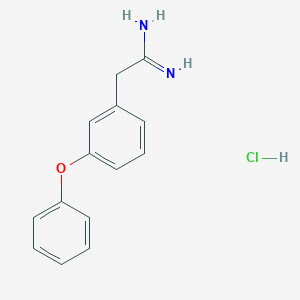
2-(4-Methoxy-phenyl)-acetamidine HOAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-phenyl)-acetamidine HOAc, also known as MPA, is an organic compound that is used in a variety of scientific applications, such as in pharmaceuticals, biochemistry, and physiological research. MPA is a white crystalline solid with a molecular weight of 169.19 g/mol. It is a derivative of acetamidine and is composed of a phenyl ring with a methoxy group attached to the 4th carbon atom. MPA has a melting point of 79-80°C and is soluble in water, ethanol, and chloroform.
Applications De Recherche Scientifique
2-(4-Methoxy-phenyl)-acetamidine HOAc has been used in a variety of scientific applications, such as in pharmaceuticals, biochemistry, and physiological research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. 2-(4-Methoxy-phenyl)-acetamidine HOAc has also been used in the synthesis of various biochemicals, such as peptides and amino acids. It has also been used in the synthesis of various physiological agents, such as hormones and neurotransmitters.
Mécanisme D'action
2-(4-Methoxy-phenyl)-acetamidine HOAc is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been associated with improved cognitive function and memory.
Biochemical and Physiological Effects
2-(4-Methoxy-phenyl)-acetamidine HOAc has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which has been associated with improved cognitive function and memory. 2-(4-Methoxy-phenyl)-acetamidine HOAc has also been shown to inhibit the enzyme acetylcholinesterase, which has been associated with improved cognitive function and memory. Additionally, 2-(4-Methoxy-phenyl)-acetamidine HOAc has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxy-phenyl)-acetamidine HOAc has several advantages and limitations for use in laboratory experiments. One advantage is that 2-(4-Methoxy-phenyl)-acetamidine HOAc is a relatively inexpensive and easily obtainable compound. Additionally, 2-(4-Methoxy-phenyl)-acetamidine HOAc is soluble in water, ethanol, and chloroform, which makes it easy to use in a variety of laboratory experiments. A limitation of 2-(4-Methoxy-phenyl)-acetamidine HOAc is that it is not very stable and can degrade over time, which can lead to inaccurate results.
Orientations Futures
There are several potential future directions for research involving 2-(4-Methoxy-phenyl)-acetamidine HOAc. One potential direction is to investigate the potential therapeutic effects of 2-(4-Methoxy-phenyl)-acetamidine HOAc in humans, such as its potential to improve cognitive function and memory. Additionally, further research could be done to investigate the potential anti-inflammatory, anti-cancer, and anti-oxidant effects of 2-(4-Methoxy-phenyl)-acetamidine HOAc. Furthermore, research could be done to investigate the potential mechanisms of action of 2-(4-Methoxy-phenyl)-acetamidine HOAc and to develop more efficient and stable synthetic methods for the production of 2-(4-Methoxy-phenyl)-acetamidine HOAc. Finally, research could be done to investigate the potential for 2-(4-Methoxy-phenyl)-acetamidine HOAc to interact with other drugs and to determine the optimal dosage for various applications.
Méthodes De Synthèse
2-(4-Methoxy-phenyl)-acetamidine HOAc is synthesized from the reaction of 4-methoxyphenylacetic acid and acetamidine in the presence of pyridine. The reaction proceeds via an oxazoline intermediate, and the product is obtained in a yield of approximately 80%.
Propriétés
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H4O2/c1-12-8-4-2-7(3-5-8)6-9(10)11;1-2(3)4/h2-5H,6H2,1H3,(H3,10,11);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUCRICIOUCBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)CC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-acetamidine HOAc | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)









